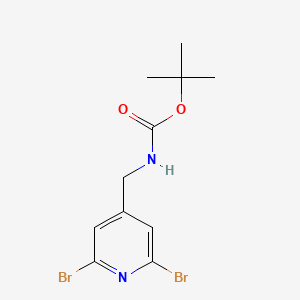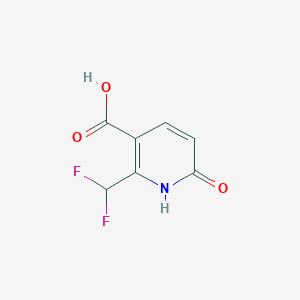
1,2-Di(adamantan-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Di(adamantan-1-yl)benzene is a unique organic compound characterized by the presence of two adamantane groups attached to a benzene ring. Adamantane is a highly stable, diamondoid hydrocarbon known for its rigidity and bulkiness. The incorporation of adamantane groups into the benzene ring imparts unique physical and chemical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di(adamantan-1-yl)benzene typically involves the following steps:
Formation of Adamantyl Halide: Adamantane is first converted to adamantyl halide (e.g., adamantyl chloride) through halogenation reactions using reagents like chlorine or bromine.
Friedel-Crafts Alkylation: The adamantyl halide is then subjected to Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction results in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,2-Di(adamantan-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert any oxidized derivatives back to the parent compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Regeneration of the parent compound.
Substitution: Formation of halogenated or other substituted derivatives.
科学的研究の応用
1,2-Di(adamantan-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers. Its rigid structure makes it useful in studying steric effects and molecular interactions.
Medicine: Investigated for its potential use in antiviral and anticancer therapies due to the bioactive properties of adamantane derivatives.
Industry: Utilized in the production of high-performance materials, including lubricants, coatings, and advanced polymers.
作用機序
The mechanism of action of 1,2-Di(adamantan-1-yl)benzene is largely dependent on its chemical structure. The adamantane groups provide steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
1,3-Di(adamantan-1-yl)benzene: Similar structure but with adamantane groups at different positions on the benzene ring.
1,4-Di(adamantan-1-yl)benzene: Another positional isomer with adamantane groups at the para positions.
Adamantyl-substituted naphthalenes: Compounds with adamantane groups attached to naphthalene instead of benzene.
Uniqueness
1,2-Di(adamantan-1-yl)benzene is unique due to the specific positioning of the adamantane groups, which can significantly influence its physical and chemical properties. The ortho-substitution pattern can lead to unique steric and electronic effects, making it distinct from its positional isomers and other adamantane derivatives.
特性
CAS番号 |
127973-14-2 |
|---|---|
分子式 |
C26H34 |
分子量 |
346.5 g/mol |
IUPAC名 |
1-[2-(1-adamantyl)phenyl]adamantane |
InChI |
InChI=1S/C26H34/c1-2-4-24(26-14-20-8-21(15-26)10-22(9-20)16-26)23(3-1)25-11-17-5-18(12-25)7-19(6-17)13-25/h1-4,17-22H,5-16H2 |
InChIキー |
DSISFFIKRUIPCD-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=CC=C4C56CC7CC(C5)CC(C7)C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


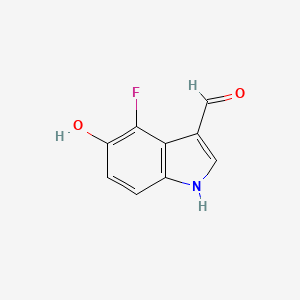

![(2,3-Dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B15242418.png)
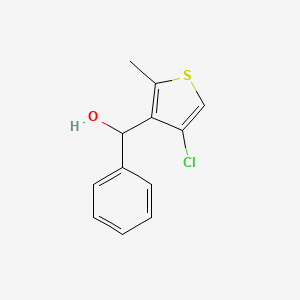
![{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15242428.png)
![2-{1-[(Butan-2-yl)amino]ethyl}phenol](/img/structure/B15242430.png)
![2-{[(2-Iodocyclohexyl)oxy]methyl}oxane](/img/structure/B15242452.png)
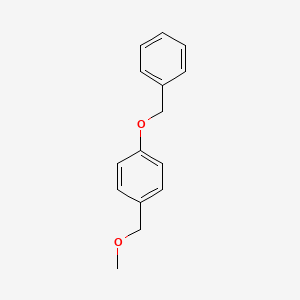

![2-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242473.png)
